Tebbe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

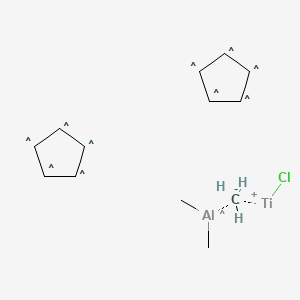

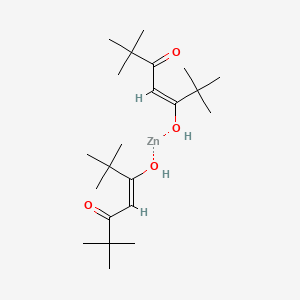

Tebbe reagent solution, 0.5 M in toluene, is an organometallic compound used primarily for methylenation reactions. It is a Lewis acid stabilized compound, known for its ability to transform carbonyl groups into β-substituted methylenes. The reagent is composed of bis(cyclopentadienyl)-μ-chloro-(dimethylaluminum)-μ-methylenetitanium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The Tebbe reagent can be synthesized by reacting titanocene dichloride with two equivalents of trimethylaluminum in toluene. This reaction generates a methylene-bridged titanium-aluminum complex . The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen.

Industrial Production Methods

While the this compound reagent is commercially available, its industrial production follows the same synthetic route as in laboratory settings. The reaction conditions are carefully controlled to ensure the purity and stability of the reagent. The final product is often stored in a sealed container to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

The Tebbe reagent is primarily used for methylenation reactions, where it converts carbonyl compounds into olefins. It reacts with a wide range of carbonyl compounds, including ketones, aldehydes, esters, amides, and lactones .

Common Reagents and Conditions

The reagent is often used in the presence of a mild Lewis base, such as pyridine, to generate the active Schrock carbene. The reaction typically involves stirring the mixture at room temperature and then quenching it with an aqueous solution .

Major Products Formed

The major products formed from reactions with the this compound reagent are olefins. For example, the methylenation of ketones and aldehydes results in the formation of corresponding olefins .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, the Tebbe reagent is widely used for the methylenation of carbonyl compounds. It is particularly useful for converting hindered ketones and esters to olefins and vinyl ethers .

Biology and Medicine

While its primary applications are in organic synthesis, the this compound reagent can also be used in the synthesis of biologically active compounds. For instance, it has been used to methylenate chiral polyhydroxyketones with high diastereoselectivity .

Industry

In the industrial sector, the this compound reagent is used in the production of various chemicals and materials. Its ability to efficiently convert carbonyl compounds to olefins makes it valuable in the synthesis of polymers and other advanced materials .

Mecanismo De Acción

The Tebbe reagent exerts its effects through a series of well-defined steps:

Activation: The reagent is first exposed to a mild Lewis base, such as pyridine, to generate the active Schrock carbene.

Reaction with Carbonyl Compounds: The carbene reacts with the carbonyl compound to form an oxatitanacyclobutane intermediate.

Formation of Olefins: The intermediate then breaks down to yield the corresponding olefin.

Comparación Con Compuestos Similares

Similar Compounds

Nysted Reagent: Another methylenation reagent used for similar transformations.

Petasis Reagent: Used for the methylenation of carbonyl compounds, but with different reactivity and selectivity.

Wittig Reagent: Commonly used for the conversion of carbonyl compounds to alkenes, but operates through a different mechanism.

Uniqueness

The Tebbe reagent is unique in its ability to react with a wide range of carbonyl compounds, including hindered ketones and esters. Its stability and ease of handling make it a preferred choice for many synthetic chemists .

Propiedades

Fórmula molecular |

C13H19AlClTi |

|---|---|

Peso molecular |

285.59 g/mol |

InChI |

InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1 |

Clave InChI |

YAWGNSBINPAHIO-UHFFFAOYSA-M |

SMILES canónico |

[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)

![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)